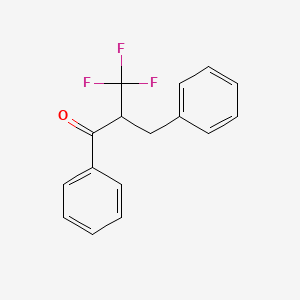![molecular formula C22H20Br2O2 B12530187 Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]- CAS No. 683248-48-8](/img/structure/B12530187.png)
Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]- is an organic compound with a complex structure It is characterized by the presence of bromomethyl groups attached to a benzene ring through phenoxy linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]- typically involves the reaction of 1,2-dihydroxybenzene with 4-(bromomethyl)phenol in the presence of a base. The reaction proceeds through the formation of an ether linkage between the phenol and the benzene ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]- can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Products include ethers, alcohols, or amines depending on the nucleophile used.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl derivatives of the original compound.
科学的研究の応用
Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]- involves its ability to undergo various chemical reactions due to the presence of reactive bromomethyl groups. These groups can interact with nucleophiles, leading to the formation of new chemical bonds. The compound’s interactions with biological molecules may involve similar mechanisms, where it can form covalent bonds with nucleophilic sites on proteins or nucleic acids.
類似化合物との比較
Similar Compounds
Benzene, 1,2-bis(bromomethyl)-: Similar structure but lacks the phenoxy linkages.
1,4-Bis(bromomethyl)benzene: Similar bromomethyl groups but different substitution pattern on the benzene ring.
2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene: Contains additional functional groups that modify its reactivity and applications.
Uniqueness
Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]- is unique due to the presence of both bromomethyl and phenoxy groups, which provide a combination of reactivity and structural complexity. This makes it a versatile compound for various applications in organic synthesis and materials science.
特性
CAS番号 |
683248-48-8 |
|---|---|
分子式 |
C22H20Br2O2 |
分子量 |
476.2 g/mol |
IUPAC名 |
1,2-bis[[4-(bromomethyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C22H20Br2O2/c23-13-17-5-9-21(10-6-17)25-15-19-3-1-2-4-20(19)16-26-22-11-7-18(14-24)8-12-22/h1-12H,13-16H2 |
InChIキー |
DHOLYCORLNLVHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CBr)COC3=CC=C(C=C3)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-7-bromo-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12530104.png)
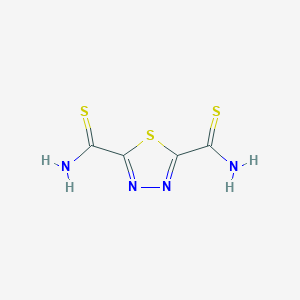
![Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)](/img/structure/B12530120.png)
![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)


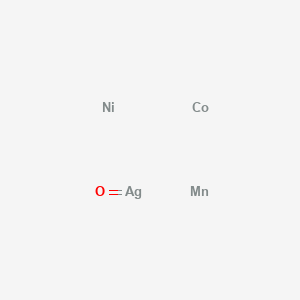

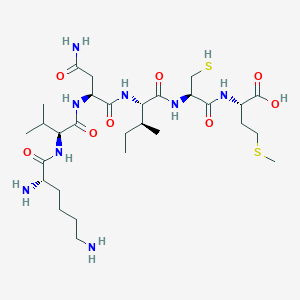

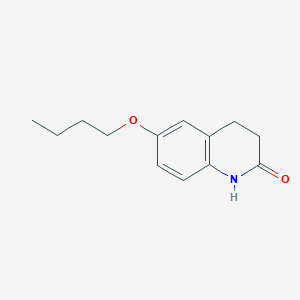
![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)

